

"3-(pyridin-2-ylamino)propanoic acid" fundamental properties

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Compound of Interest

Compound Name: 3-(pyridin-2-ylamino)propanoic Acid

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An In-Depth Technical Guide to **3-(pyridin-2-ylamino)propanoic acid**: Properties, Synthesis, and Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive overview of **3-(pyridin-2-ylamino)propanoic acid** (CAS No. 104961-64-0), a heterocyclic β -amino acid of significant interest in pharmaceutical development. The document details its fundamental physicochemical properties, outlines key synthetic methodologies with mechanistic insights, and provides a theoretical framework for its spectroscopic characterization. The primary focus is on its critical role as a key building block in the synthesis of Dabigatran Etexilate, a potent direct thrombin inhibitor. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering field-proven insights into the handling, synthesis, and application of this important chemical intermediate.

Introduction

3-(pyridin-2-ylamino)propanoic acid, also known as N-pyridin-2-yl-beta-alanine, is a molecule that merges a pyridine ring with a β -amino acid scaffold. While its intrinsic biological activity is not extensively documented, its true value lies in its function as a versatile intermediate in organic synthesis. The strategic placement of a secondary amine, a carboxylic acid, and an aromatic nitrogenous ring makes it a highly valuable precursor for constructing more complex molecules.

Its most notable application is in the industrial synthesis of Dabigatran Etexilate, an oral anticoagulant that has become a cornerstone in thrombosis prevention and treatment.^[1] The propanoic acid backbone and the pyridinylamino moiety form a significant portion of the final drug's structure, making an efficient and well-understood synthesis of this intermediate paramount for pharmaceutical production. This guide delves into the core properties and synthetic pathways that enable its effective use in such applications.

Core Physicochemical & Computational Properties

A precise understanding of a molecule's physical and chemical properties is fundamental for its application in a laboratory or industrial setting. While some experimental values like a specific melting point are not consistently reported across commercial suppliers, a combination of reported data and computational predictions provides a robust profile for **3-(pyridin-2-ylamino)propanoic acid**.^{[2][3]}

Table 1: Physicochemical and Computational Data Summary

Property	Value	Source
CAS Number	104961-64-0	[3]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[3]
Molecular Weight	166.18 g/mol	[3]
IUPAC Name	3-(pyridin-2-ylamino)propanoic acid	N/A
Synonyms	N-pyridin-2-yl-beta-alanine, N-2-Pyridinyl-β-alanine	[1] [3]
Boiling Point	389.4 °C at 760 mmHg (Predicted)	[2]
Density	1.281 g/cm ³ (Predicted)	[2]
Flash Point	189.3 °C (Predicted)	[2]
Storage	Sealed in dry, 2-8°C	[3] [4]
Topological Polar Surface Area (TPSA)	62.22 Å ²	[3]
LogP (Partition Coefficient)	0.9682 (Predicted)	[3]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	3	[3]
Rotatable Bonds	4	[3]

- Solubility Insights: Based on its zwitterionic potential (possessing both a basic pyridine nitrogen and an acidic carboxylic acid), **3-(pyridin-2-ylamino)propanoic acid** is expected to be soluble in polar protic solvents, including water and lower alcohols (methanol, ethanol). Its solubility in water is likely pH-dependent, increasing in acidic or basic solutions. It is also anticipated to be soluble in polar aprotic solvents such as DMSO.

Synthesis Methodologies & Mechanistic Insights

The most prevalent and efficient synthesis of **3-(pyridin-2-ylamino)propanoic acid** and its esters involves an aza-Michael addition reaction. This method is valued for its high atom economy and straightforward execution.

Aza-Michael Addition of 2-Aminopyridine to an Acrylate Ester

The core reaction involves the conjugate addition of 2-aminopyridine to an α,β -unsaturated carbonyl compound, typically an acrylate ester like butyl acrylate or ethyl acrylate.^[5] The reaction proceeds in two key stages: the Michael addition followed by ester hydrolysis.

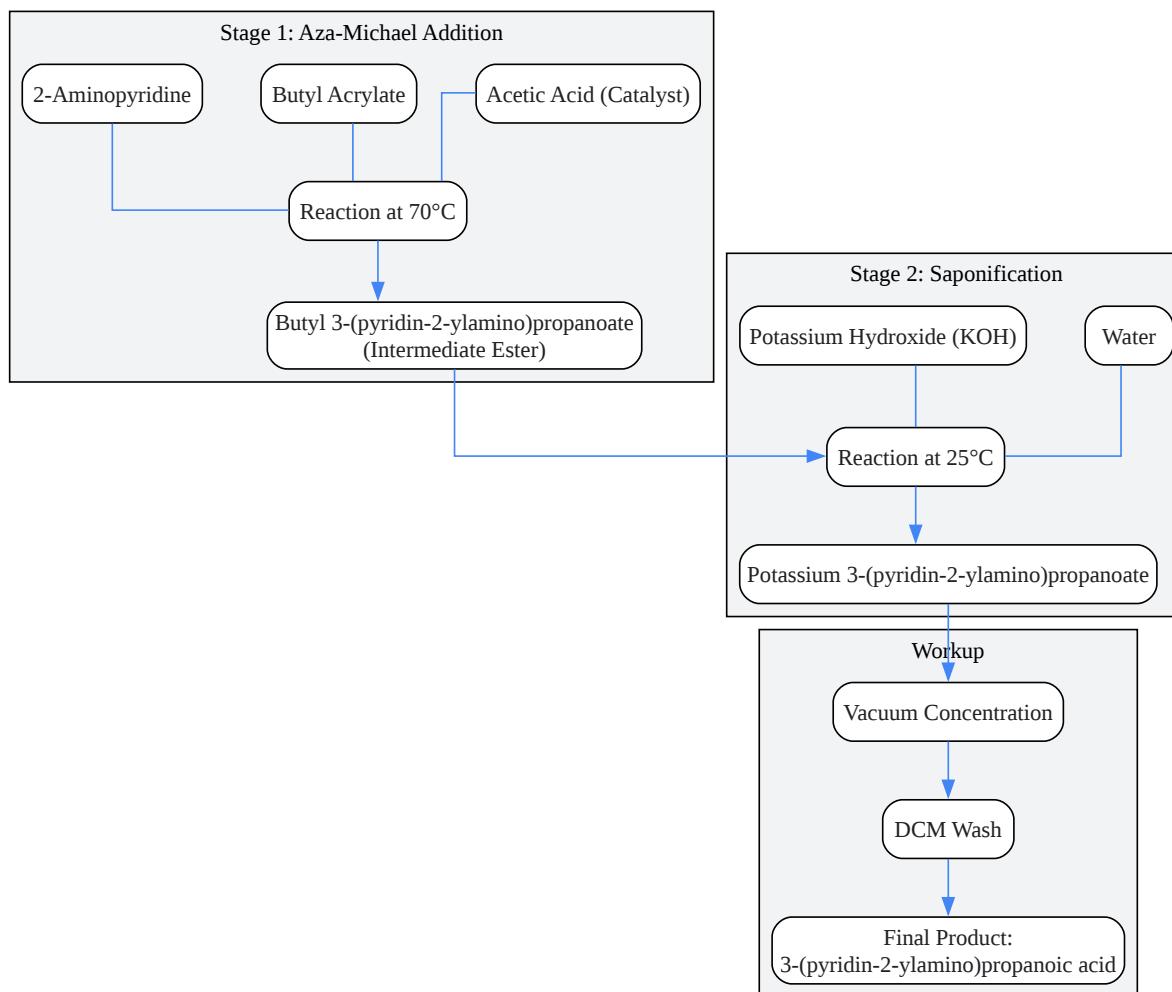
Experimental Protocol: Two-Stage Synthesis^[5]

- Stage 1: Michael Addition
 - To a round-bottom flask, add 2-aminopyridine (1.0 equiv), an acrylate ester (e.g., butyl prop-2-enoate, ~1.2 equiv), and a catalytic amount of a weak acid like acetic acid (~0.5 equiv).
 - Heat the resulting solution at 70°C and stir overnight. The weak acid protonates the carbonyl of the acrylate, rendering the β -carbon more electrophilic and susceptible to nucleophilic attack by the exocyclic amine of 2-aminopyridine.
- Stage 2: Saponification (Ester Hydrolysis)
 - After the initial reaction, add a strong base such as potassium hydroxide (2.5 equiv) dissolved in water.
 - Stir the biphasic solution overnight at room temperature (25°C). The hydroxide ions attack the ester carbonyl, leading to saponification.
 - Upon completion, concentrate the mixture under vacuum to remove the alcohol byproduct (e.g., butanol) and excess solvent.
 - Wash the resulting aqueous mixture with a non-polar organic solvent like dichloromethane (DCM) to remove unreacted starting materials and organic impurities.

- The desired product, **3-(pyridin-2-ylamino)propanoic acid**, remains in the aqueous layer as its potassium salt. Acidification of this layer would precipitate the product, which could then be isolated by filtration. Alternatively, as described in the reference, concentration of the filtrate after washing yields the product.[5]

Mechanistic Causality

The choice of an acrylate ester over acrylic acid for the initial addition is deliberate. Esters are generally more reactive Michael acceptors than the corresponding carboxylates (which would form under neutral or basic conditions). The initial acid catalysis activates the acrylate. The subsequent hydrolysis step is a standard saponification, driven by the formation of a stable carboxylate salt. This two-stage process allows for controlled formation of the C-N bond without significant polymerization of the acrylate.[6]

[Click to download full resolution via product page](#)*Synthesis workflow for 3-(pyridin-2-ylamino)propanoic acid.*

Predicted Spectroscopic Characterization

While publicly available experimental spectra are scarce, the structure of **3-(pyridin-2-ylamino)propanoic acid** allows for a reliable prediction of its key NMR and IR spectroscopic features.

- ¹H NMR Spectroscopy:
 - Propanoic Acid Chain: Two characteristic triplets are expected. The protons alpha to the carbonyl group (-CH₂-COOH) would appear around δ 2.5-2.7 ppm. The protons beta to the carbonyl and adjacent to the nitrogen (-NH-CH₂-) would be deshielded by the nitrogen and appear further downfield, likely around δ 3.6-3.8 ppm.
 - Pyridine Ring: The four aromatic protons on the pyridine ring will appear in the δ 6.5-8.2 ppm region. The proton ortho to the ring nitrogen (at C6) will be the most deshielded (δ ~8.1 ppm, doublet). The other three protons will have complex splitting patterns (triplets and doublets) in the δ 6.6-7.5 ppm range.
 - Amine/Acid Protons: The NH and OH protons will be broad singlets, with chemical shifts highly dependent on solvent and concentration.
- ¹³C NMR Spectroscopy:
 - Carbonyl Carbon: The carboxylic acid carbon (C=O) will be the most downfield signal, expected above δ 170 ppm.
 - Propanoic Acid Carbons: The alpha-carbon (-CH₂-COOH) is expected around δ 33-36 ppm, while the beta-carbon (-NH-CH₂-) would be around δ 40-43 ppm.
 - Pyridine Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 105-160 ppm). The carbon attached to the amino group (C2) will be the most downfield of the ring carbons.
- Infrared (IR) Spectroscopy:
 - A very broad O-H stretch from the carboxylic acid from ~2500-3300 cm^{-1} .
 - An N-H stretch from the secondary amine around 3300-3400 cm^{-1} .

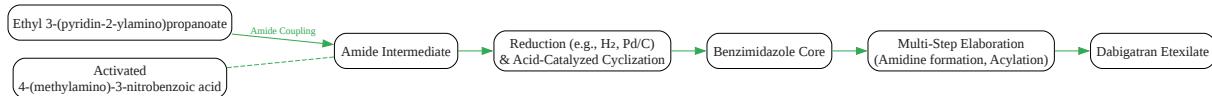
- A sharp and strong C=O stretch from the carboxylic acid carbonyl at ~1700-1725 cm⁻¹.
- C=N and C=C stretching vibrations from the pyridine ring in the 1450-1600 cm⁻¹ region.

Application in Pharmaceutical Synthesis: The Dabigatran Etexilate Case Study

The primary industrial relevance of **3-(pyridin-2-ylamino)propanoic acid** is realized through its ethyl ester, ethyl 3-(pyridin-2-ylamino)propanoate. This ester is a crucial intermediate for the synthesis of Dabigatran Etexilate.^{[7][8]} The synthesis is a multi-step process where the ester is coupled with another complex intermediate.

The general synthetic pathway involves:

- Amide Coupling: The ethyl 3-(pyridin-2-ylamino)propanoate is coupled with an activated form (often the acid chloride) of 4-(methylamino)-3-nitrobenzoic acid. This forms a complex amide intermediate.^[9]
- Reduction & Cyclization: The nitro group on the benzene ring is reduced to an amine, which then undergoes an acid-catalyzed cyclization to form the core benzimidazole ring system of Dabigatran.
- Further Elaboration: The benzimidazole intermediate is further modified in several steps to add the amidine side chain and the hexyloxycarbonyl protecting group, ultimately yielding Dabigatran Etexilate.^{[10][11]}



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Key role of the ester in the Dabigatran Etexilate synthesis pathway.

Conclusion

3-(pyridin-2-ylamino)propanoic acid stands as a testament to the enabling power of chemical intermediates in modern medicine. While not a therapeutic agent itself, its well-defined physicochemical properties and robust synthesis via the aza-Michael addition make it an indispensable component in the production of the life-saving anticoagulant, Dabigatran Etexilate. For researchers and drug development professionals, a thorough understanding of this molecule's characteristics and synthetic nuances is crucial for process optimization, impurity profiling, and the development of next-generation pharmaceuticals built upon similar structural scaffolds.

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